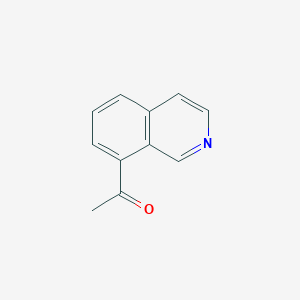

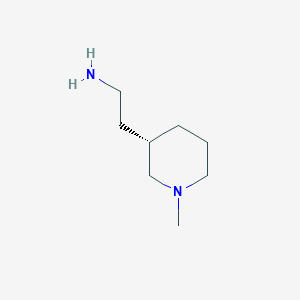

(S)-1-Methyl-3-piperidineethanamine

説明

The description of a chemical compound usually includes its molecular formula, structural formula, and other identifiers like CAS number, PubChem ID, etc.

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction.Molecular Structure Analysis

This involves analyzing the spatial arrangement of atoms in the compound and the chemical bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, conditions, and mechanisms of these reactions.Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, stability, etc.科学的研究の応用

1. Inhibition of Lysine Specific Demethylase 1 (LSD1) in Cancer Treatment

Compounds containing 3-(piperidin-4-ylmethoxy)pyridine, such as (S)-1-Methyl-3-piperidineethanamine, are potent inhibitors of LSD1. LSD1 plays a crucial role in gene expression regulation and cancer initiation. The inhibition of LSD1 by these compounds can lead to increased cellular H3K4 methylation and significantly inhibit the proliferation of leukemia and solid tumor cells. These compounds have shown to be highly selective and effective against LSD1 with minimal effects on normal cells, making them promising in cancer treatment (Wu et al., 2016).

2. Suppression of Graft Rejection and Macrophage Activation

A novel piperidine compound, 3-[(dodecylthiocarbonyl)methyl]glutarimide, has been found to inhibit macrophage activation and suppress graft rejection in mice, which could have implications for transplant medicine. This compound inhibited the LPS-induced expression of iNOS and COX-2 in macrophages and prolonged graft survival in heart transplantation experiments, making it a candidate for an anti-inflammatory agent (Takeiri et al., 2011).

3. Synthesis of Enamine Derivatives for Biological Activities

Enamine derivatives of lapachol, synthesized from natural compounds and piperidine, have been evaluated for biological activities against Artemia salina, Aedes aegypti, and cytotoxicity using human breast cells. This research highlights the potential of piperidine-based compounds in developing new bioactive substances with varied applications, including in the field of pharmacology and biochemistry (Oliveira et al., 2002).

4. Enantioselective Synthesis for Natural and Synthetic Compounds

2-Piperidineethanol and its N-protected aldehyde have been used in the synthesis of several natural and synthetic compounds, with the existence of a stereocenter at position 2 of the piperidine skeleton. This highlights the utility of piperidine derivatives in enantioselective synthesis, crucial for creating specific molecular configurations needed in pharmaceuticals and chemical research (Perdicchia et al., 2015).

Safety And Hazards

This involves understanding the risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for handling and storage.

将来の方向性

This involves identifying areas of further research. It could include developing new synthetic methods, finding new applications, improving safety, etc.

For a specific compound, you would need to search scientific literature or databases for relevant papers and data. Please note that not all compounds will have information available for all these categories. If you have a different compound or a more specific question about a particular aspect of this compound, feel free to ask!

特性

IUPAC Name |

2-[(3S)-1-methylpiperidin-3-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-10-6-2-3-8(7-10)4-5-9/h8H,2-7,9H2,1H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTNBVIIKZHRBTK-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H](C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-Methyl-3-piperidineethanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。